2-(3,4,5-Trimethoxybenzyl)butanedioic acid

Beschreibung

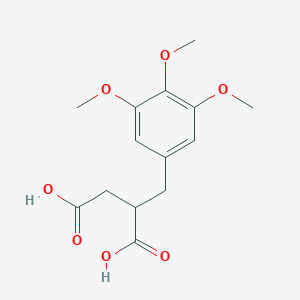

2-(3,4,5-Trimethoxybenzyl)butanedioic acid is a synthetic organic compound featuring a central butanedioic acid (succinic acid) backbone substituted with a 3,4,5-trimethoxybenzyl group at the second carbon position. The trimethoxybenzyl moiety contributes to its lipophilicity, while the dual carboxylic acid groups enhance polarity, creating a balance that may influence its pharmacokinetic and pharmacodynamic properties. This compound is structurally analogous to intermediates used in pharmaceutical research, such as those involving xanthylium salts or heterocyclic systems (e.g., oxazoloquinolines) .

Structure

3D Structure

Eigenschaften

CAS-Nummer |

5023-43-8 |

|---|---|

Molekularformel |

C14H18O7 |

Molekulargewicht |

298.29 g/mol |

IUPAC-Name |

2-[(3,4,5-trimethoxyphenyl)methyl]butanedioic acid |

InChI |

InChI=1S/C14H18O7/c1-19-10-5-8(6-11(20-2)13(10)21-3)4-9(14(17)18)7-12(15)16/h5-6,9H,4,7H2,1-3H3,(H,15,16)(H,17,18) |

InChI-Schlüssel |

UYVZHLOKOMBTCM-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC(=CC(=C1OC)OC)CC(CC(=O)O)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4,5-Trimethoxybenzyl)butanedioic acid typically involves the reaction of 3,4,5-trimethoxybenzyl chloride with malonic acid in the presence of a base such as sodium ethoxide. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product. The reaction conditions often include refluxing the mixture in ethanol to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .

Analyse Chemischer Reaktionen

Esterification Reactions

The compound readily undergoes esterification with alcohols under acidic catalysis. This reaction typically involves:

-

Mechanism : Protonation of the carbonyl oxygen, nucleophilic attack by the alcohol, and subsequent elimination of water.

-

Conditions : Mild heating (50–80°C) with catalytic sulfuric acid or HCl in anhydrous solvents like methanol or ethanol.

Example Reaction :

The reaction can yield mono- or di-esters depending on stoichiometry.

Amidation Reactions

Amidation occurs via reaction with primary or secondary amines:

-

Mechanism : Activation of the carboxylic acid (e.g., via EDCl/HOBt) followed by nucleophilic substitution.

-

Conditions : Room temperature to 40°C in polar aprotic solvents (e.g., DMF or DCM).

Example Application :

Synthesis of tubulin polymerization inhibitors by coupling with aromatic amines, leveraging the trimethoxybenzyl group’s bioactivity .

Salt Formation

The dicarboxylic acid reacts with bases to form salts:

-

Applications : Salts improve water solubility for pharmacological formulations.

Condensation Reactions

The compound participates in condensations to form cyclic or polymeric structures:

-

Anhydride Formation : Heating under dehydrating conditions (e.g., acetic anhydride).

-

Peptide Coupling : Forms amide bonds with amino acids using carbodiimide reagents.

Biological Activity and Reactivity

The trimethoxybenzyl moiety enhances interactions with biological targets:

-

Tubulin Inhibition : Disrupts microtubule dynamics by binding to the colchicine site, a mechanism explored in cancer research .

-

Structure-Activity Relationship (SAR) : Ester derivatives show improved cell permeability and potency compared to the parent acid.

Mechanistic Insights

-

Steric Effects : The trimethoxybenzyl group may sterically hinder reactions at the adjacent carboxylic acid, favoring mono-substitution in bulkier reagents.

-

Electronic Effects : Electron-donating methoxy groups increase the aromatic ring’s electron density, potentially stabilizing intermediates in electrophilic reactions .

Wissenschaftliche Forschungsanwendungen

2-(3,4,5-Trimethoxybenzyl)butanedioic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antioxidant properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 2-(3,4,5-Trimethoxybenzyl)butanedioic acid involves its interaction with specific molecular targets and pathways. The methoxy groups play a crucial role in modulating the compound’s reactivity and binding affinity. The compound may exert its effects by inhibiting certain enzymes or interacting with cellular receptors, leading to various biological responses .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural and functional attributes of 2-(3,4,5-trimethoxybenzyl)butanedioic acid can be contextualized against related compounds, as outlined below:

Structural Analogs

Functional Group Analysis

Trimethoxybenzyl vs. Hydroxybenzyl Groups :

The 3,4,5-trimethoxy substitution in the target compound enhances lipophilicity and metabolic stability compared to hydroxylated analogs like caffeic acid. Methoxy groups are less prone to oxidative degradation and improve membrane permeability, critical for drug bioavailability .- Butanedioic Acid vs. In contrast, ethanamine derivatives (e.g., 30C-NBOMe) prioritize amine-mediated receptor binding, often in neurological applications .

Physicochemical Properties

| Property | This compound | Caffeic Acid | 30C-NBOMe Hydrochloride |

|---|---|---|---|

| Molecular Weight | ~326.3 g/mol (estimated) | 180.16 g/mol | ~464.3 g/mol |

| Solubility | Moderate in polar solvents (e.g., DMSO, aqueous buffers) | High in water/ethanol due to hydroxyl groups | Low aqueous solubility (amine hydrochloride salt improves slightly) |

| Key Functional Groups | Two carboxylic acids, three methoxy groups | Two hydroxyls, one carboxylic acid | Trimethoxybenzyl, ethanamine, chloro-dimethoxyphenyl |

Biologische Aktivität

2-(3,4,5-Trimethoxybenzyl)butanedioic acid is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial, anticancer, and metabolic modulation. This article synthesizes existing research findings and case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound this compound is characterized by the presence of a trimethoxybenzyl group attached to a butanedioic acid backbone. Its molecular formula is , which contributes to its solubility and interaction with various biological targets.

1. Antimicrobial Activity

Research indicates that derivatives of compounds containing the 3,4,5-trimethoxyphenyl fragment exhibit notable antimicrobial properties. For instance, studies have shown that certain derivatives demonstrate significant activity against both Gram-positive and Gram-negative bacteria.

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound 6 | Staphylococcus aureus | 6.3 µg/mL |

| Compound 7 | Escherichia coli | 6.3 µg/mL |

These findings suggest that modifications to the trimethoxybenzyl structure can enhance antimicrobial efficacy, making these compounds promising candidates for further development in treating bacterial infections .

2. Anticancer Activity

The antiproliferative effects of compounds containing the 3,4,5-trimethoxyphenyl fragment have been investigated in various cancer cell lines. For example:

- MGC-803 Cells : A compound derived from the trimethoxy group showed an IC50 value of 0.45 µM, indicating strong antiproliferative activity by inducing G2/M phase arrest and apoptosis .

- MCF-7 Cells : Another derivative exhibited IC50 values ranging from 20.47 to 43.42 µM across different tests, demonstrating its potential as an anti-tumor agent .

The mechanism behind these effects often involves the inhibition of tubulin polymerization and modulation of mitochondrial membrane potential, highlighting the diverse pathways through which these compounds exert their anticancer effects.

3. Metabolic Modulation

The compound also plays a role in metabolic processes by interacting with enzymes involved in fatty acid oxidation and glucose metabolism. For instance:

- It has been shown to influence cellular energy metabolism by modulating the activity of long-chain 3-ketoacyl CoA thiolase, an enzyme critical for fatty acid metabolism.

- The pharmacokinetics indicate that it is well absorbed when administered orally and can influence coronary flow reserve, potentially delaying ischemia during exercise.

Case Studies and Research Findings

Several studies have highlighted the biological activities of related compounds:

- Antioxidant Properties : Some derivatives have demonstrated significant antioxidant activities, which are crucial for protecting cells from oxidative stress associated with various diseases .

- Cytotoxicity Assessment : In vitro assays have confirmed that extracts containing this compound can reduce cell viability in cancer cell lines significantly, suggesting a potential role in cancer treatment strategies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.